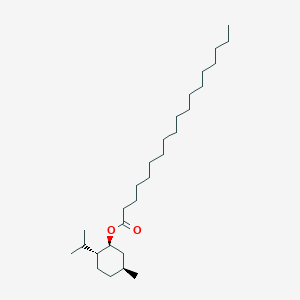
(1S,2R,5S)-(+)-Menthyl Stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,5S)-(+)-Menthyl Stearate is an ester derived from the reaction of menthol and stearic acid. This compound is known for its pleasant minty aroma and is used in various applications, including cosmetics, pharmaceuticals, and as a flavoring agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-(+)-Menthyl Stearate typically involves the esterification of menthol with stearic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure complete conversion of reactants to the desired ester. The product is then separated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S)-(+)-Menthyl Stearate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield menthol and stearic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and release menthol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Menthol and stearic acid.
Reduction: Menthol and stearyl alcohol.
Transesterification: A new ester and menthol.
Scientific Research Applications
(1S,2R,5S)-(+)-Menthyl Stearate has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a reagent in organic reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its use in topical formulations for its cooling and soothing effects.
Industry: Used in the formulation of cosmetics, personal care products, and as a flavoring agent in food and beverages.
Mechanism of Action
The mechanism of action of (1S,2R,5S)-(+)-Menthyl Stearate involves its interaction with sensory receptors in the skin and mucous membranes. The compound activates the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is responsible for the sensation of cold. This activation leads to a cooling sensation, making it useful in topical applications for pain relief and soothing effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,5S)-(+)-Menthol: The parent compound of (1S,2R,5S)-(+)-Menthyl Stearate, known for its cooling properties.
Menthyl Acetate: Another ester of menthol, used for its fragrance and flavoring properties.
Stearyl Alcohol: A fatty alcohol derived from stearic acid, used in cosmetics and personal care products.
Uniqueness
This compound is unique due to its combination of the cooling properties of menthol and the emollient properties of stearic acid. This makes it particularly useful in formulations where both cooling and moisturizing effects are desired.
Properties
Molecular Formula |
C28H54O2 |
|---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] octadecanoate |
InChI |
InChI=1S/C28H54O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(29)30-27-23-25(4)21-22-26(27)24(2)3/h24-27H,5-23H2,1-4H3/t25-,26+,27-/m0/s1 |
InChI Key |
UFFYOHVNDSTCTL-VJGNERBWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















